6-sulfanylidene-3H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-sulfanylidene-3H-pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a sulfanylidene group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-sulfanylidene-3H-pyridine-3-carbonitrile can be achieved through multi-component reactions (MCRs). One efficient method involves the condensation of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate under acetic acid conditions . This method offers several advantages, such as short reaction time, easy experimental work-up, and good product yield.
Industrial Production Methods
the principles of green chemistry and operational simplicity under metal-free reaction conditions can be applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
6-sulfanylidene-3H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonitrile group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
6-sulfanylidene-3H-pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-sulfanylidene-3H-pyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbonitrile derivatives: These compounds share the pyridine and carbonitrile functional groups but lack the sulfanylidene group.
Cycloalka[c]pyridine-3-carbonitrile derivatives: These compounds have a cycloalkane ring fused to the pyridine ring.
Uniqueness
6-sulfanylidene-3H-pyridine-3-carbonitrile is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This group allows the compound to undergo specific reactions and interact with biological targets in ways that similar compounds cannot .
Properties
Molecular Formula |
C6H4N2S |
---|---|
Molecular Weight |
136.18 g/mol |
IUPAC Name |
6-sulfanylidene-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4N2S/c7-3-5-1-2-6(9)8-4-5/h1-2,4-5H |
InChI Key |
HQOLIJLDHKRLON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)N=CC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.